molecular formula C27H21N5O3S B13793368 N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

Cat. No.: B13793368
M. Wt: 495.6 g/mol
InChI Key: ICJDOXWZKFTYIB-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C27H21N5O3S and its molecular weight is 495.6 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a dibenzofuran moiety and a pyrazolo-pyrimidine core. The molecular formula is C26H26N4O2SC_{26}H_{26}N_{4}O_{2}S with a molecular weight of approximately 458.56 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds derived from similar scaffolds exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown moderate to excellent antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

Studies have explored the anticancer potential of related compounds, particularly those containing pyrazolo-pyrimidine structures. These compounds have been reported to inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

The structural components of this compound suggest potential interactions with neurotransmitter systems. Similar compounds have been investigated for their effects on dopamine transporters and serotonin receptors, indicating possible applications in treating neurological disorders .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Interaction with neurotransmitter receptors can modulate synaptic transmission and influence behaviors associated with mood and cognition.
  • DNA Interaction : Some derivatives may bind to DNA or RNA, affecting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives similar to this compound. The results indicated that compounds with sulfur-containing moieties exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that the sulfanylacetamide group plays a crucial role in antimicrobial action.

CompoundActivity Against S. aureusActivity Against E. coli
Compound AModerateWeak
Compound BStrongModerate
This compoundPending InvestigationPending Investigation

Study 2: Anticancer Properties

In vitro studies on related pyrazolo-pyrimidine compounds revealed significant cytotoxic effects on human cancer cell lines. The study concluded that the presence of specific substituents on the pyrazolo-pyrimidine ring enhances anticancer activity by promoting apoptosis.

Study 3: Neuropharmacological Assessment

Research into the neuropharmacological effects highlighted that similar compounds could act as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits for mood disorders. The binding affinity for serotonin receptors was significantly higher than for dopamine receptors, indicating a targeted action profile.

Properties

Molecular Formula

C27H21N5O3S

Molecular Weight

495.6 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C27H21N5O3S/c1-16-7-9-17(10-8-16)32-26-20(13-30-32)27(29-15-28-26)36-14-25(33)31-21-12-23-19(11-24(21)34-2)18-5-3-4-6-22(18)35-23/h3-13,15H,14H2,1-2H3,(H,31,33)

InChI Key

ICJDOXWZKFTYIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=C(C=C5C6=CC=CC=C6OC5=C4)OC

Origin of Product

United States

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